molecular formula C14H17N9O B2439169 (1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 1904302-02-8

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Cat. No.: B2439169
CAS No.: 1904302-02-8
M. Wt: 327.352
InChI Key: ZNVFHPNXHSXMOL-UHFFFAOYSA-N
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Description

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a highly potent and selective ATP-competitive inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. DDR1 is a collagen-activated receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, and extracellular matrix remodeling. Its aberrant signaling is strongly implicated in the pathogenesis of organ fibrosis, including idiopathic pulmonary fibrosis (IPF) and liver fibrosis, as well as in the progression of various cancers by influencing the tumor microenvironment, cell invasion, and metastasis. This compound demonstrates exceptional selectivity for DDR1 over the closely related DDR2 and a broad panel of other kinases, making it an invaluable pharmacological tool for dissecting the specific functions of DDR1 in complex biological systems. Researchers utilize this inhibitor to investigate the mechanistic underpinnings of fibrotic diseases and to explore novel therapeutic strategies aimed at disrupting collagen signaling pathways. In cancer research, it is used to study the role of DDR1 in tumor-stroma interactions, epithelial-to-mesenchymal transition (EMT), and chemoresistance. The primary research value of this compound lies in its ability to provide highly specific inhibition, thereby enabling the validation of DDR1 as a therapeutic target in both in vitro and in vivo disease models.

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N9O/c1-10-16-18-13-12(15-3-4-23(10)13)21-5-7-22(8-6-21)14(24)11-9-20(2)19-17-11/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVFHPNXHSXMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CN(N=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its anti-cancer, antibacterial, and enzyme inhibition capabilities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N6O\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}

This structure features a triazole ring fused with a pyrazine moiety and a piperazine group, which are known to enhance biological activity through various mechanisms.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrazine moieties. For instance, derivatives similar to the compound demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

The compound exhibited superior activity against the MCF-7 cell line, indicating its potential as a therapeutic agent in breast cancer treatment .

2. Antibacterial Activity

The compound also shows promise as an antibacterial agent. Triazolo[4,3-a]pyrazine derivatives have been reported to possess moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL

These findings suggest that the compound could be developed into a novel antibacterial treatment .

3. Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. The triazole ring is known to participate in hydrogen bonding and π–π interactions with active sites of enzymes, enhancing its inhibitory effects on targets such as kinases and other critical enzymes involved in disease pathways .

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Study on Anticancer Activity : A derivative of the triazolo-pyrazine scaffold was tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways.
  • Antibacterial Efficacy : Another study investigated the antibacterial properties of triazolo derivatives against resistant strains of bacteria, demonstrating comparable efficacy to established antibiotics .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of triazole and pyrazine moieties through multi-step reactions. The presence of the piperazine ring enhances its pharmacological properties. Recent studies have reported the successful synthesis of similar triazole derivatives, demonstrating their structural integrity through techniques such as NMR and X-ray crystallography .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Similar derivatives have shown significant antibacterial and antifungal activity in vitro. For instance, studies have demonstrated that compounds containing triazole and piperazine structures can inhibit the growth of various pathogens, suggesting that (1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone may also possess similar effects .

Anticancer Potential

Research indicates that triazole-based compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization. The design of substituted triazole derivatives has been linked to enhanced anticancer activities, making this compound a candidate for further exploration in cancer therapy . The mechanism involves disrupting microtubule dynamics, which is crucial for cell division.

Antiviral Properties

Recent findings suggest that triazole derivatives are being explored for their potential as antiviral agents. For example, compounds derived from similar structures have been investigated for their efficacy against viral infections such as COVID-19 . The specific interactions of the triazole moiety with viral proteins may contribute to these antiviral effects.

Neurological Applications

The piperazine component of this compound is known for its neuropharmacological properties. Compounds with piperazine scaffolds have been studied for their effects on central nervous system disorders. The potential application of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone in treating neurological conditions warrants further investigation .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of triazole-piperazine derivatives against multiple bacterial strains using the serial dilution method. Results indicated that compounds with structural similarities to (1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone exhibited significant antimicrobial activity compared to standard drugs .

Case Study 2: Anticancer Mechanism

Another research project focused on the apoptosis-inducing capabilities of triazole derivatives in cancer cell lines. The study highlighted that specific substitutions on the triazole ring enhanced cytotoxicity against cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Chemical Reactions Analysis

Substitution Reactions at the Piperazine Nitrogen

The piperazine nitrogen exhibits nucleophilic character, enabling alkylation, acylation, and cross-coupling reactions.

Reaction Type Conditions Products/Outcomes Yield References
N-Alkylation DMF, 60–80°C, 12–24 h, K₂CO₃Formation of quaternary ammonium derivatives via alkyl halide or epoxide substrates45–75%
N-Acylation Ethanol, reflux, acyl chlorides or anhydridesIntroduction of acyl groups (e.g., acetyl, benzoyl)60–85%
Buchwald–Hartwig Coupling Pd₂(dba)₃, XPhos, tBuONa, 2-methylpropan-2-ol, 130°C (microwave)Arylation with aryl halides, yielding biaryl derivatives8–34%

Key Observations :

  • Solvent polarity (e.g., DMF vs. ethanol) significantly impacts reaction rates and yields.

  • Microwave irradiation improves efficiency in coupling reactions, reducing reaction times by 50% compared to conventional heating .

Triazole Ring Functionalization

The 1-methyl-1H-1,2,3-triazole moiety participates in cycloaddition and metal-catalyzed reactions.

Reaction Type Conditions Products/Outcomes Yield References
Click Chemistry CuSO₄, sodium ascorbate, H₂O/tert-BuOHTriazole-azide cycloaddition for bioconjugation70–90%
C–H Activation Pd(OAc)₂, Ag₂CO₃, DCE, 80°CDirect arylation at C5 position of triazole55–65%

Mechanistic Insight :

  • The 1-methyl group sterically directs reactivity toward the C5 position in C–H activation .

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds regioselectively under mild conditions .

Pyrazine Ring Modifications

The triazolo[4,3-a]pyrazine core undergoes electrophilic substitution and nucleophilic attacks.

Reaction Type Conditions Products/Outcomes Yield References
Nitration HNO₃, H₂SO₄, 0°CNitro derivatives at C6 position40–50%
Suzuki–Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°CIntroduction of aryl/heteroaryl groups via boronic acids50–70%

Critical Parameters :

  • Nitration requires strict temperature control to avoid ring decomposition .

  • Suzuki coupling efficiency depends on steric hindrance around the pyrazine ring .

Hydrolysis and Stability

The methanone bridge and triazole/pyrazine rings exhibit pH-dependent hydrolytic stability.

Condition Outcome Half-Life References
Acidic (pH < 3) Cleavage of the piperazine-methanone bond, yielding triazole and pyrazine fragments2–4 h
Basic (pH > 10) Degradation of triazole ring via ring-opening<1 h
Neutral (pH 7) Stable under ambient conditions for >30 daysN/A

Biological Activity-Driven Modifications

The compound serves as a precursor for kinase inhibitors and antiviral agents, requiring targeted functionalization:

  • Phosphorylation : Reaction with POCl₃ in pyridine introduces phosphate groups at the pyrazine N2 position, enhancing solubility for prodrug development .

  • Glycosylation : Coupling with protected sugars (e.g., glucose) under Mitsunobu conditions yields glycoconjugates for targeted delivery .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis of this compound involves multi-step reactions, typically starting with the preparation of triazole and triazolopyrazine precursors. Key steps include:

  • Coupling reactions : Use of carbodiimides (e.g., CDI) to activate carboxyl groups for amide bond formation, as seen in similar triazolopyrazinone syntheses .
  • Heterocycle assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by cyclization to form the triazolopyrazine core .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates and final products .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are critical for confirming regiochemistry and connectivity of triazole, piperazine, and triazolopyrazine moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing isomers .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated for structurally related triazolopyrazine derivatives .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

  • Solvents : Polar aprotic solvents (e.g., DMF, THF) are preferred for coupling reactions, while ethanol/water mixtures enhance CuAAC efficiency .
  • Temperature : Reflux conditions (70–100°C) are often required for cyclization steps .
  • Catalysts : Copper sulfate/sodium ascorbate for CuAAC; palladium catalysts for Suzuki-Miyaura cross-coupling if aryl halides are present .

Advanced Research Questions

Q. How can molecular docking studies predict this compound’s interaction with biological targets?

  • Target selection : Prioritize enzymes with known binding to triazole/piperazine hybrids (e.g., fungal CYP51 or kinase enzymes) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for heterocycles.
  • Validation : Compare docking poses with X-ray co-crystal structures of analogous compounds (e.g., triazolopyrimidines bound to 14α-demethylase) .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Lipophilicity : Introduce electron-withdrawing groups (e.g., fluorine) on the triazolopyrazine ring to enhance membrane permeability .
  • Metabolic stability : Replace methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation, as shown in related piperazine derivatives .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Assay standardization : Control variables like pH, serum protein content, and incubation time, which affect triazole-based compound activity .
  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities can skew dose-response curves .

Methodological Notes

  • Contradiction Analysis : If biological activity varies between studies, cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Advanced Characterization : For ambiguous NMR signals, employ 2D techniques (HSQC, HMBC) or dynamic NMR at variable temperatures .

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